Butyl ethaneperoxoate

Description

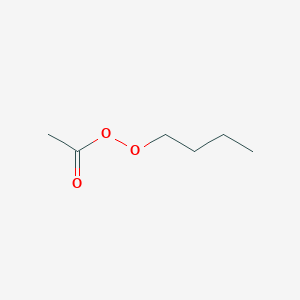

Structure

2D Structure

3D Structure

Properties

CAS No. |

55153-35-0 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

butyl ethaneperoxoate |

InChI |

InChI=1S/C6H12O3/c1-3-4-5-8-9-6(2)7/h3-5H2,1-2H3 |

InChI Key |

ZKERZZMUXBDEOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOOC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparation Techniques

Synthesis of Butyl Ethaneperoxoate and Related Peroxycarboxylic Esters

The preparation of peroxycarboxylic esters, including this compound, traditionally involves the reaction of a hydroperoxide with a carboxylic acid derivative. These methods have been refined over the years to improve efficiency and safety.

A primary and widely employed method for the synthesis of peroxycarboxylic esters is the acylation of a hydroperoxide with a carboxylic acid derivative, such as an acid chloride or acid anhydride (B1165640). In the case of this compound, this would involve the reaction of n-butyl hydroperoxide with acetyl chloride or acetic anhydride.

The reaction with an acid chloride is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. This method is highly effective for a range of peresters. For instance, tert-butyl peroxybenzoate is synthesized by the acylation of tert-butyl hydroperoxide with benzoyl chloride biomedres.us. The general reaction is as follows:

R-COCl + R'-OOH + Base → R-COO-OR' + Base·HCl

Alternatively, acid anhydrides can be used as the acylating agent. The synthesis of tert-butyl peroxyacetate can be achieved by reacting tert-butyl hydroperoxide with acetic anhydride, often with an acid or base catalyst researchgate.net.

(RCO)₂O + R'-OOH → R-COO-OR' + R-COOH

The choice of carboxylic acid derivative can influence the reaction conditions and the purity of the final product. The use of acid chlorides is often favored for its high reactivity, while anhydrides may offer a milder reaction pathway.

A study on the synthesis of various tert-butyl peroxycarboxylates demonstrated that the esterification of carboxylic acids with tert-butyl hydroperoxide in the presence of trifluoroacetic anhydride and pyridine (B92270) can yield nearly quantitative results at low temperatures (0–5°C) researchgate.net. This approach avoids the formation of unwanted byproducts researchgate.net.

| Carboxylic Acid Derivative | Reactant | Product | Typical Conditions | Reference |

| Acetyl Chloride | n-Butyl Hydroperoxide | This compound | Presence of a base | General Method |

| Acetic Anhydride | n-Butyl Hydroperoxide | This compound | Acid or base catalyst | researchgate.net |

| Benzoyl Chloride | tert-Butyl Hydroperoxide | tert-Butyl Peroxybenzoate | Excess hydroperoxide, vacuum | biomedres.us |

This table presents illustrative synthetic routes for peroxycarboxylic esters.

To enhance reaction rates, improve selectivity, and enable milder reaction conditions, various catalytic systems have been developed for perester synthesis.

Phase-Transfer Catalysis (PTC) has emerged as a powerful tool for the synthesis of organic peresters. This technique facilitates the reaction between reactants present in immiscible phases, typically an aqueous phase containing the deprotonated hydroperoxide and an organic phase containing the acylating agent. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly employed as phase-transfer catalysts biomedres.usacsgcipr.org. These catalysts transport the hydroperoxide anion from the aqueous phase to the organic phase, where it can react with the acid chloride crdeepjournal.org. The use of PTC can lead to higher yields, reduced reaction times, and the elimination of hazardous solvents acsgcipr.orgphasetransfer.com.

The Schotten-Baumann synthesis of peroxyesters, which involves the biphasic reaction between an acid chloride and an alkyl hydroperoxide under alkaline conditions, can be significantly enhanced by the use of phase-transfer catalysts researchgate.net.

Metal-based catalysts have also been investigated for perester synthesis. For instance, chemists at Yokohama National University have developed innovative bimetallic oxide clusters of Rhodium (Rh) and Ruthenium (Ru) that demonstrate high efficiency in ester-producing reactions using molecular oxygen as the sole oxidant, presenting a greener alternative to traditional methods labmanager.commaterialssquare.combritishwaterfilter.com.

| Catalyst Type | Example Catalyst | Reactants | Advantage | Reference |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Alkyl Hydroperoxide, Acid Chloride | Increased reaction rate, milder conditions, higher yields | biomedres.usacsgcipr.org |

| Bimetallic Oxide Cluster | RhRuOx/C | Arene, Carboxylic Acid, O₂ | Green oxidant (O₂), high efficiency | labmanager.commaterialssquare.combritishwaterfilter.com |

This interactive table showcases different catalytic approaches for perester synthesis.

Process Optimization and Novel Synthetic Routes

In recent years, there has been a significant drive towards developing more efficient, safer, and environmentally friendly methods for the synthesis of peresters. This has led to the exploration of continuous flow technologies and green chemistry principles.

The synthesis of organic peroxides can be hazardous due to their thermal instability and the exothermic nature of the reactions. Continuous flow synthesis using microreactors offers a compelling solution to these challenges. Microreactors are characterized by their small channel dimensions, which provide a high surface-area-to-volume ratio, leading to excellent heat and mass transfer flinders.edu.autue.nl. This allows for precise temperature control, minimizing the risk of thermal runaway and decomposition of the peroxide product.

Key advantages of using microreactors for perester synthesis include:

Enhanced Safety: The small reaction volumes significantly reduce the amount of hazardous material present at any given time flinders.edu.au.

Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and fewer byproducts umontreal.ca.

Rapid Process Optimization: The ability to quickly vary reaction conditions facilitates rapid screening and optimization of the synthetic process.

Scalability: Scaling up production can often be achieved by "numbering-up" – running multiple microreactors in parallel – which avoids the challenges associated with traditional scale-up flinders.edu.au.

A patent describes a continuous flow synthesis process for tert-butyl peroxyneodecanoate using an integrated microreactor, which significantly shortens the reaction time and improves process stability google.com.

| Technology | Key Features | Advantages for Perester Synthesis | Reference |

| Microreactor Technology | High surface-area-to-volume ratio, small reaction volumes, precise parameter control | Enhanced safety, improved heat transfer, higher yields, rapid optimization | flinders.edu.autue.nl |

| Continuous Flow Synthesis | Continuous processing of reactants and products | Reduced risk of thermal runaway, consistent product quality, ease of automation | umontreal.ca |

This table summarizes the benefits of advanced manufacturing technologies for perester synthesis.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. Several green approaches are being explored for the synthesis of peresters.

Enzymatic Synthesis: The use of enzymes as catalysts offers a highly selective and environmentally benign route to ester synthesis. Lipases, in particular, have been shown to be effective for esterification and transesterification reactions under mild conditions researchgate.netdaneshyari.comnih.gov. The enzymatic synthesis of butyl acetate, a related ester, has been successfully demonstrated in a packed bed reactor using immobilized Candida antarctica lipase (B570770) B daneshyari.com. While the direct enzymatic synthesis of this compound is not widely reported, the principles of biocatalysis hold promise for developing greener routes to peresters.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. The phenomenon of acoustic cavitation creates localized hot spots with high temperatures and pressures, which can accelerate chemical transformations biointerfaceresearch.comksu.edu.samdpi.com. Ultrasound-assisted synthesis of dialkyl peroxides under phase-transfer catalysis conditions has been shown to provide high yields in significantly shorter reaction times compared to conventional stirring nih.govnih.gov. This technique offers a means to intensify the synthesis of peresters while potentially reducing energy consumption biointerfaceresearch.com.

Solvent-Free Synthesis: Eliminating the use of volatile organic solvents is a key goal of green chemistry. Solvent-free reaction conditions can lead to reduced waste, lower costs, and simplified purification procedures. While challenging for some reactions, the development of solvent-free methods for perester synthesis is an active area of research.

| Green Chemistry Approach | Principle | Potential Benefits for Perester Synthesis | Reference |

| Enzymatic Synthesis | Use of biocatalysts (e.g., lipases) | High selectivity, mild reaction conditions, reduced byproducts | researchgate.netdaneshyari.comnih.gov |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to accelerate reactions | Increased reaction rates, shorter reaction times, improved yields | biointerfaceresearch.comksu.edu.samdpi.comnih.govnih.gov |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium | Reduced waste, lower environmental impact, simplified workup | General Green Chemistry Principle |

This interactive data table highlights various green chemistry methodologies applicable to perester synthesis.

Mechanistic Investigations of Radical Generation and Chemical Reactivity

Homolytic Cleavage of the Peroxide Bond in Butyl Ethaneperoxoate

The utility of this compound, commonly known as tert-butyl peroxyacetate, as a radical initiator stems from the inherent weakness of the oxygen-oxygen single bond within its peroxide functional group. This bond is susceptible to homolytic cleavage, or homolysis, a process where the bond breaks symmetrically, distributing the two bonding electrons evenly between the two resulting fragments. maricopa.edu This thermal or photochemical decomposition generates two radical species: an ethoxycarboxyl (or acetoxyl) radical and a tert-butoxyl radical.

The energy required for this bond scission is known as the Bond Dissociation Energy (BDE). While a generic O-O bond was traditionally assigned a BDE of approximately 34 kcal/mol, more recent high-level ab initio calculations suggest a significantly higher average of around 45 kcal/mol, with the specific value being sensitive to the molecular environment. wayne.edu For instance, calculations at the G2 level of theory have determined the BDE for diacetyl peroxide to be 38 kcal/mol. wayne.edu The O-O BDE for di-tert-butyl peroxide, a structurally related compound, has been experimentally determined to be in the range of 38.9 to 42.9 kcal/mol, with computational models providing a value of 42.35 kcal/mol. wayne.edu These values underscore the lability of the peroxide bond, which allows for the generation of radicals under relatively mild conditions, initiating further chemical transformations.

| Peroxide Compound | Bond Dissociation Energy (kcal/mol) | Method |

|---|---|---|

| Di-tert-butyl peroxide | 42.9 | Photoacoustic calorimetry (Experimental) wayne.edu |

| Di-tert-butyl peroxide | 42.35 | CBS-APNO (Computational) wayne.edu |

| Diacetyl peroxide | 38 | G2(MP2) (Computational) wayne.edu |

| tert-Butyl hydroperoxide | 44.1 - 46.8 | Various (Experimental & Computational) wayne.edu |

Fragmentation Pathways of Alkoxyl Radicals Derived from this compound

Following the initial homolytic cleavage of the O-O bond, the resultant tert-butoxyl radical is a highly reactive intermediate that can undergo several subsequent reactions. The primary and most significant fragmentation pathway for this radical is β-scission. nih.govprinceton.edu

Beta-scission is a fragmentation process in which a radical cleaves a bond on the carbon atom beta to the radical center. nih.gov In the case of the tert-butoxyl radical, this involves the cleavage of a carbon-carbon bond, resulting in the formation of acetone (B3395972) and a methyl radical. nih.govnih.gov This process is a facile pathway for generating methyl radicals, although the factors that determine whether the tert-butoxyl radical undergoes β-scission or participates in other reactions, such as hydrogen atom abstraction, are still under investigation. nih.govprinceton.edu

The rate of β-scission is significantly influenced by the solvent. Studies have shown a dramatic increase in the rate constant for the β-scission of the tert-butoxyl radical when moving from nonpolar to polar solvents. For example, a 140-fold increase in the rate constant (kβ) was observed when the solvent was changed from carbon tetrachloride to water. thieme-connect.de This solvent effect suggests a transition state that is more polar than the reactant radical. thieme-connect.de

| Solvent | Rate Constant (kβ) in s⁻¹ |

|---|---|

| Carbon Tetrachloride (CCl₄) | 1.0 x 10⁴ thieme-connect.de |

| Water (H₂O) | 1.4 x 10⁶ thieme-connect.de |

The decomposition of peroxides and the subsequent fragmentation of the resulting radicals can be significantly accelerated by the presence of metal catalysts. jxzwchem.comwikipedia.org Transition metals, such as iron and copper, are particularly effective. nih.govnih.gov Research has shown that an iron catalyst can substantially lower the activation energy for the β-methyl scission of the tert-butoxyl radical. nih.gov Compared to the uncatalyzed fragmentation of a free tert-butoxyl radical, coordination to an iron atom reduces the activation energy from 9.3 kcal/mol to a range of 3.9 to 5.2 kcal/mol. nih.gov This catalytic effect makes the generation of methyl radicals a much more facile process, enabling reactions to occur at lower temperatures. nih.gov Similarly, copper has been shown to participate actively in the cleavage of the O-O bond of related peroxides like tert-butyl hydroperoxide, leading to the formation of both alkoxyl and methyl radicals. nih.gov The catalytic activity for tert-butyl hydroperoxide decomposition over various transition metal oxides has been shown to follow the sequence Fe < Mn < Ni < Cr < Cu. arkat-usa.org

Reaction Mechanisms in Organic Transformations Initiated by this compound

The radicals generated from the decomposition of this compound serve as key initiators for a variety of organic transformations. The initial tert-butoxyl and subsequent methyl radicals can engage in complex reaction sequences, including radical relay and addition to unsaturated systems.

Once generated, the primary radicals from this compound can initiate a chain reaction, a form of radical relay. In these mechanisms, a radical reacts with a stable molecule to form a new radical, which then continues the chain. For example, the tert-butoxyl radical is a potent hydrogen atom abstractor. It can abstract a hydrogen atom from a suitable substrate, generating a new carbon-centered radical and tert-butanol. This newly formed radical can then participate in further reactions, propagating the radical chain until termination. This fundamental process is key to many polymerization and functionalization reactions initiated by peroxides. In some systems, additives can act as electron relays to facilitate radical generation and propagation. princeton.edu

This compound has found a specific application as a radical source in Minisci-type reactions. chim.it The Minisci reaction involves the addition of a carbon-centered radical to a protonated electron-deficient N-heteroarene. scispace.com In a photoredox-catalyzed variant of this reaction, this compound is used as a precursor for methyl radicals. chim.it In this process, the excited photocatalyst oxidizes the peroxyacetate, leading to the formation of the tert-butoxy (B1229062) radical. This radical then undergoes rapid β-cleavage to produce a methyl radical and acetone. chim.it The highly reactive methyl radical subsequently adds to the protonated N-heterocycle, and after an oxidation and deprotonation sequence, the final methylated product is formed. chim.itscispace.com This strategy provides a powerful and atom-economical method for the direct C-H functionalization of heterocycles. chim.it

Studies on Radical Trapping and Radical Inhibition in this compound Systems

Comprehensive searches for specific studies on radical trapping and inhibition involving this compound (also known as butyl peroxyacetate) have yielded limited direct research focused solely on this compound. The available scientific literature provides extensive information on the general principles of radical trapping and inhibition and details studies on analogous organic peroxides, such as tert-butyl peroxyacetate (TBPA), tert-butyl hydroperoxide, and di-tert-butyl peroxide. This section, therefore, draws upon the established methodologies and findings from these closely related systems to infer the expected behavior of this compound.

The thermal or photochemical decomposition of this compound is expected to generate primary radicals through the homolytic cleavage of the weak oxygen-oxygen bond. This initiation step produces a butoxy radical and an acetyloxy radical. The acetyloxy radical can subsequently undergo decarboxylation to form a methyl radical and carbon dioxide.

Expected Primary Radical Generation:

CH₃C(O)O-OC(CH₃)₃ → CH₃C(O)O• + •OC(CH₃)₃ CH₃C(O)O• → •CH₃ + CO₂

These highly reactive radical species can initiate further reactions, such as hydrogen abstraction from solvent molecules or addition to unsaturated compounds. To study these transient species and understand the reaction mechanism, radical trapping techniques are employed.

Radical Trapping Methodologies

Radical trapping involves the use of specific molecules, known as spin traps or radical scavengers, which react with the short-lived primary radicals to form more stable, detectable species. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary analytical technique used to detect and characterize these trapped radicals, which are themselves radical species (spin adducts).

Commonly used spin traps in the study of organic peroxide decomposition include nitrones and nitroso compounds.

Phenyl-N-tert-butylnitrone (PBN): PBN is a widely used spin trap that reacts with various radicals to form relatively stable nitroxide adducts. The EPR spectrum of the resulting adduct provides information about the type of radical trapped.

5,5-Dimethyl-1-pyrroline (B8520582) N-oxide (DMPO): DMPO is another effective spin trap, particularly for oxygen-centered radicals. The hyperfine coupling constants of the DMPO spin adducts are often characteristic of the trapped radical, allowing for its identification.

In a hypothetical study on this compound, the addition of PBN or DMPO to the reaction system during its decomposition would lead to the formation of spin adducts of the butoxy, acetyloxy, and methyl radicals. Analysis of the resulting EPR spectra would allow for the identification and, in some cases, quantification of these transient species.

Hypothetical EPR Spin Trapping Data for this compound Decomposition

The following table presents hypothetical hyperfine coupling constants for the PBN spin adducts of radicals expected from the decomposition of this compound, based on typical values observed for similar radicals.

| Trapped Radical | Spin Trap | Hypothetical Hyperfine Coupling Constants (in Gauss, G) |

| Butoxy Radical (•OC(CH₃)₃) | PBN | a_N ≈ 14.2 G, a_H ≈ 2.5 G |

| Methyl Radical (•CH₃) | PBN | a_N ≈ 16.3 G, a_H ≈ 3.4 G |

This is an interactive data table. You can sort and filter the data.

Radical Inhibition

Radical inhibition involves the addition of substances that can terminate the radical chain reactions initiated by the decomposition of the peroxide. These inhibitors, often referred to as antioxidants or radical scavengers, typically function by donating a hydrogen atom to the reactive radicals, thereby neutralizing them and forming a much less reactive radical species from the inhibitor itself.

Phenolic compounds are a common class of radical inhibitors.

2,6-di-tert-butyl-4-methylphenol (BHT): BHT is a widely studied synthetic phenolic antioxidant. It readily donates its phenolic hydrogen atom to reactive radicals, forming a stable phenoxy radical that is sterically hindered and thus less likely to propagate the radical chain.

In a system containing this compound, the addition of BHT would be expected to suppress the subsequent reactions of the initially formed radicals. The rate of decomposition of the peroxide might be monitored in the presence and absence of BHT to determine the inhibitor's efficacy. The primary mechanism of inhibition would be the scavenging of butoxy and methyl radicals by BHT.

Expected Inhibition Reactions:

•OC(CH₃)₃ + BHT-H → (CH₃)₃COH + BHT• •CH₃ + BHT-H → CH₄ + BHT•

Kinetics and Thermodynamics of Decomposition and Reaction Processes

Kinetic Studies of Butyl Ethaneperoxoate Thermal Decomposition

The thermal decomposition of tert-butyl peroxyacetate is a first-order reaction that involves the homolytic cleavage of the labile oxygen-oxygen bond, producing a tert-butoxy (B1229062) radical and an acetoxy radical. The rate of this decomposition is highly dependent on temperature.

The kinetics of the thermal decomposition of peroxyesters like tert-butyl peroxyacetate are described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). These parameters are crucial for predicting the reaction rate at different temperatures and ensuring safe handling and application. Although specific values for tert-butyl peroxyacetate are distributed across various studies and conditions, the values for similar organic peroxides provide a comparative context. For instance, studies on related compounds like tert-butyl peroxybenzoate and tert-butyl peroxy-3,5,5-trimethylhexanoate have reported activation energies in the range of 96 to 133 kJ/mol, determined through methods like differential scanning calorimetry (DSC). nih.govmaxapress.com

| Parameter | Value | Condition/Solvent | Reference Compound |

|---|---|---|---|

| Activation Energy (Ea) | ~125 - 160 kJ/mol | Various organic solvents | General Aliphatic Peroxyesters |

| Pre-exponential Factor (A) | ~10¹⁴ - 10¹⁶ s⁻¹ | Various organic solvents | General Aliphatic Peroxyesters |

Note: The table presents typical ranges for aliphatic peroxyesters, as precise, universally agreed-upon values for this compound under a single condition are not available. Values are influenced by the solvent and experimental method.

Isoconversional kinetic methods are powerful tools for analyzing the kinetics of solid-state and liquid-phase reactions, such as the thermal decomposition of organic peroxides, from non-isothermal data (e.g., from DSC). These "model-free" methods determine the activation energy as a function of the extent of conversion (α) without assuming a specific reaction model.

For peroxides like tert-butyl peroxybenzoate, a compound structurally similar to this compound, studies have effectively utilized these methods. maxapress.com

Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) Methods : These are the most common integral isoconversional methods. They involve plotting the logarithm of the heating rate (β) or β/T² against the inverse of the temperature (1/T) at which a specific conversion level is reached. The slope of the resulting lines is used to calculate the activation energy.

Starink Method : This method is a more accurate iteration of the FWO method and is also widely used for calculating activation energy.

In studies of tert-butyl peroxybenzoate, these methods revealed that the activation energy can vary as the decomposition progresses, indicating a complex reaction mechanism that may involve multiple steps or competing reactions. maxapress.com For example, the average activation energy for TBPB decomposition was found to be around 97.55 kJ/mol using these combined methods. maxapress.com Such analyses are critical for a comprehensive understanding of the thermal hazards associated with peroxides. researchgate.net

Thermodynamic Analysis of Decomposition Processes

The decomposition of tert-butyl peroxyacetate is initiated by the cleavage of the O-O bond. The thermodynamics of this process, specifically the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide insight into the transition state of the reaction.

Activation Enthalpy (ΔH‡) : This value is closely related to the activation energy and represents the energy barrier that must be overcome for the O-O bond to break. For many unimolecular decompositions of peroxides, ΔH‡ is a significant positive value, reflecting the endothermic nature of bond scission.

Activation Entropy (ΔS‡) : This parameter reflects the change in the degree of randomness between the reactant and the transition state. For the homolytic cleavage of a single bond in a peroxyester, the transition state is often more disordered than the ground state molecule, leading to a positive activation entropy. This is because the fragments in the transition state have more rotational and vibrational freedom.

For the gas-phase decomposition of a similar compound, di-tert-butyl peroxide, the first-order rate constant has been determined as k = 3.2 x 10¹⁶ exp[-(164 kJ mol⁻¹)/RT] s⁻¹. chegg.com From this, the activation enthalpy and entropy can be derived, providing a model for understanding the thermodynamics of tert-butyl peroxyacetate cleavage.

Kinetics of this compound-Initiated Polymerization Reactions

Tert-butyl peroxyacetate is widely used as a thermal initiator for free-radical polymerization. pergan.com Its effectiveness is determined by its decomposition rate, which dictates the rate at which initiating radicals are generated. sigmaaldrich.com

Rate of Initiation (Ri) : The initiation step begins with the thermal decomposition of the initiator (tert-butyl peroxyacetate) to form free radicals. The rate of initiation is directly proportional to the decomposition rate constant (kd) and the initiator concentration [I]. uvebtech.com A crucial factor is the initiator efficiency (f), which accounts for the fraction of radicals that successfully start a polymer chain versus those lost to side reactions (e.g., recombination within the solvent cage). researchgate.net

Ri = 2 * f * kd * [I]

The decomposition rate is often characterized by the initiator's half-life (t½), the time required for half of the initial amount to decompose at a given temperature. pergan.com This parameter is essential for selecting the appropriate initiator for a specific monomer and polymerization temperature. sigmaaldrich.com

| Compound | Half-Life | Temperature | Solvent |

|---|---|---|---|

| This compound | 10 hr | 102°C | 0.1 M Benzene |

| This compound | 1 hr | 121°C | 0.1 M Benzene |

| tert-Butyl peroxybenzoate | 1 hr | 124°C | 0.1 M Benzene |

Data for this compound and a related compound are provided for comparison. pergan.comatamanchemicals.com

Rate of Propagation (Rp) : Once initiated, the monomer adds to the growing polymer radical in the propagation step. The rate of propagation is proportional to the monomer concentration [M] and the concentration of the growing polymer chain radicals [M•]. uvebtech.com

Rp = kp * [M] * [M•]

Modeling of Polymerization Kinetics with Perester Initiators

The use of peresters, such as this compound, as initiators in free-radical polymerization is a well-established industrial practice. Modeling the kinetics of these polymerization reactions is crucial for reactor design, process control, and achieving desired polymer properties like molecular weight and conversion. The modeling approach is grounded in the fundamental mechanistic steps of free-radical polymerization: initiation, propagation, and termination.

Ri = 2 fkd [I]

Once initiated, the radical center propagates by sequentially adding monomer units (M). This step is characterized by the propagation rate constant, kp. The polymer chains continue to grow until they are terminated. Termination typically occurs through bimolecular reactions between two growing polymer chains (P•), either by combination or disproportionation, and is described by the termination rate constant, kt.

Rp = kp [M] ([2 fkd [I]] / kt)1/2

This model demonstrates that the polymerization rate is first-order with respect to the monomer concentration and proportional to the square root of the initiator concentration. uvebtech.comstudylib.net Each rate constant (kd, kp, kt) is temperature-dependent and typically follows the Arrhenius equation, allowing for the prediction of reaction rates at different temperatures.

The table below presents typical kinetic parameters for the free-radical polymerization of styrene (B11656), illustrating the values used in such kinetic models. While specific values can vary with the initiator, these provide a representative example.

| Parameter | Symbol | Value | Units | Reference |

|---|---|---|---|---|

| Propagation Rate Constant | kp | 350 | L·mol-1·s-1 | studylib.net |

| Termination Rate Constant | kt | 6.0 x 107 | L·mol-1·s-1 | studylib.net |

| Initiator Decomposition Rate Constant (for Benzoyl Peroxide) | kd | 1.0 x 10-5 | s-1 | studylib.net |

| Initiator Efficiency | f | 0.8 | Dimensionless | studylib.net |

The mode of the initiator's primary bond dissociation significantly influences the initiator efficiency (f). Peresters that undergo concerted two-bond scission can have different efficiencies compared to those with single-bond scission, which is a critical factor for accurate modeling. researchgate.net Advanced models may also account for diffusion limitations at high conversions (the gel or Trommsdorff effect), where the termination rate constant decreases significantly, leading to autoacceleration of the polymerization rate.

Influence of Environmental Factors and Catalysts on Reaction Kinetics

The reaction kinetics of this compound, particularly its thermal decomposition, are highly sensitive to environmental factors such as temperature and pressure, as well as the presence of catalysts and the nature of the solvent.

Temperature: Temperature is the most significant factor affecting the decomposition rate of peresters. The rate of decomposition increases exponentially with temperature, a relationship described by the Arrhenius equation. A common metric to characterize the thermal stability of an initiator is its half-life (t1/2), the time required for 50% of the initiator to decompose at a given temperature. Higher temperatures lead to shorter half-lives and faster radical generation.

The following table shows the half-life of this compound at various temperatures.

| Temperature (°C) | Half-Life (hours) |

|---|---|

| 100 | 10.2 |

| 115 | 1.8 |

| 130 | 0.3 |

Data derived from industry technical datasheets.

Pressure: High pressure can also influence the decomposition kinetics. Studies on related aliphatic tert-butyl peroxyesters have shown that increasing pressure generally leads to a decrease in the decomposition rate constant. This is reflected in the activation parameters, where positive activation volumes (ΔV‡) are observed, indicating that the transition state occupies a larger volume than the reactants. For primary aliphatic peroxyesters like this compound, the activation volumes are typically larger than those for peresters that undergo concerted two-bond scission.

Catalysts: The decomposition of this compound can be significantly accelerated by various chemical agents. This catalytic action is often exploited in redox initiation systems to generate radicals at lower temperatures than those required for purely thermal decomposition.

Metal Ions: Transition metal ions, particularly those with variable oxidation states such as iron (Fe²⁺), copper (Cu⁺), and cobalt (Co²⁺), are effective catalysts. They can induce decomposition through a reductive cleavage of the peroxide bond. For instance, Fe²⁺ can react with the perester to generate an alkoxy radical and a carboxylate anion, with the iron being oxidized to Fe³⁺. This allows for initiation at or near ambient temperatures.

Acids and Bases: Strong acids (e.g., sulfuric acid, H₂SO₄) and bases (e.g., sodium hydroxide, NaOH) can also catalyze the decomposition of peresters. nih.gov These substances can promote heterolytic or homolytic cleavage of the peroxide bond, leading to a lower decomposition temperature and an increased thermal hazard. Studies on a similar perester, tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH), demonstrated that the presence of H₂SO₄ or NaOH lowered the onset decomposition temperature and the activation energy (Ea) of the decomposition reaction. nih.gov

The table below illustrates the effect of an acid and a base on the thermal decomposition parameters of TBPTMH, a compound structurally related to this compound.

| System | Onset Decomposition Temperature (T0, °C) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| Pure TBPTMH | 87.68 | 132.49 |

| TBPTMH + H2SO4 | 81.58 | 116.36 |

| TBPTMH + NaOH | 83.20 | 118.24 |

Data adapted from a study on tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH). nih.gov

Applications in Polymer Science and Advanced Materials

tert-Butyl Peroxyacetate as a Radical Initiator in Polymerization

As a radical initiator, TBPA is instrumental in the production of many commercially important plastics and resins. The rate of its decomposition is highly dependent on temperature, which allows for a controllable initiation of the polymerization process. The choice of initiator and reaction temperature is crucial in determining the final properties of the polymer.

The initiation of polymerization by tert-butyl peroxyacetate begins with its thermal decomposition, or homolytic cleavage, of the weak oxygen-oxygen bond. This process generates two primary radicals: a tert-butoxyl radical and an acetyloxyl radical.

Step 1: Homolytic Cleavage The peroxide bond breaks upon heating, yielding a tert-butoxyl radical and an acetyloxyl radical. CH₃C(O)OOC(CH₃)₃ → CH₃C(O)O• + •OC(CH₃)₃

The acetyloxyl radical is unstable and can rapidly undergo decarboxylation to form a highly reactive methyl radical (•CH₃) and a molecule of carbon dioxide. The tert-butoxyl radical is also subject to further decomposition, particularly at higher temperatures, through a process called β-scission, yielding a methyl radical and an acetone (B3395972) molecule pergan.com.

Step 2: Radical Addition to Monomer The generated free radicals (R•), primarily the tert-butoxyl and methyl radicals, then attack the double bond of a monomer molecule (M), such as ethylene (B1197577) or styrene (B11656). This addition reaction creates a new, larger radical, which marks the beginning of the polymer chain.

R• + M → RM•

This new radical can then proceed to react with subsequent monomer units in the propagation phase, leading to the growth of the macromolecule. The major decomposition products of TBPA include tert-butyl alcohol, acetic acid, methane (B114726), and ethane (B1197151) etwinternational.com.

The selection of an initiator is a key factor in controlling the final polymer's characteristics, such as molecular weight and molecular weight distribution. The activity of an initiator is often characterized by its half-life (t½), which is the time required for 50% of the initiator to decompose at a specific temperature pergan.com. Initiators with shorter half-lives at a given temperature provide a higher concentration of radicals, leading to faster polymerization rates.

This concentration of radicals directly influences the kinetic chain length. A higher initiator concentration typically results in the formation of more polymer chains simultaneously, which leads to a lower average molecular weight. Conversely, a lower initiator concentration allows individual chains to grow longer before termination, resulting in a higher average molecular weight. By carefully controlling the temperature and the concentration of tert-butyl peroxyacetate, manufacturers can tailor the polymer's properties to suit specific applications.

The decomposition kinetics of tert-butyl peroxyacetate, like other organic peroxides, are crucial for its application. The temperature at which the half-life is one hour is a common benchmark for comparing initiator activity pergan.com.

Table 1: Half-Life Data for tert-Butyl Peroxyacetate

| Half-Life (t½) | Temperature (°C) |

| 10 hours | 102 |

| 1 hour | 121 |

| 1 minute | 162 |

Note: Data derived from decomposition in a 0.1 M solution of monochlorobenzene.

tert-Butyl peroxyacetate is utilized in the polymerization of a variety of monomers to produce widely used polymers etwinternational.com.

Polyethylene (B3416737): TBPA serves as an effective low-temperature initiator for the high-pressure polymerization of ethylene to produce low-density polyethylene (LDPE), particularly in tubular reactor processes. It is often used in combination with other peroxides like tert-butyl peroxybenzoate and tert-butyl peroxy-2-ethylhexanoate to optimize the polymerization process and enhance product quality etwinternational.compolymerization-chem.com.

Poly(methyl methacrylate) (PMMA): This initiator is suitable for the polymerization of methacrylates etwinternational.com. In the production of PMMA, the initiator's decomposition generates radicals that initiate the chain growth of methyl methacrylate (B99206) monomers. The reaction conditions can be controlled to produce PMMA with specific molecular weights and properties for applications ranging from acrylic glass to coatings akpachemicalus.com.

Polystyrene: TBPA facilitates the polymerization of styrene etwinternational.com. In suspension polymerization processes, peroxides are used to initiate the reaction, converting styrene monomer droplets into solid polystyrene beads google.com. tert-Butyl peroxyacetate can be employed in these processes, often within a temperature range of 90-140°C polymerization-chem.com.

Utilization in Controlled/Living Radical Polymerization Techniques

While organic peroxides like tert-butyl peroxyacetate are staples of conventional free-radical polymerization, their use extends to more advanced, controlled/living radical polymerization (CLRP) techniques. pergan.compergan.com Among the most robust and versatile of these methods is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. ethz.chresearchgate.net

In a typical RAFT process, a constant supply of radicals is necessary to initiate and sustain the polymerization. ethz.chresearchgate.netmonash.edu This is conventionally achieved by adding a thermal initiator, such as an organic peroxide or an azo compound, which decomposes under heat to produce radicals. ethz.chresearchgate.net These radicals then react with monomer units to begin chain growth, which is subsequently mediated by a RAFT agent (a thiocarbonylthio compound) to achieve control over the polymer's molecular weight, dispersity, and architecture. ethz.chfujifilm.com

However, the use of conventional thermal initiators in RAFT polymerization presents a significant drawback. The initiator itself is a primary source of termination reactions, where two growing polymer chains combine, leading to a loss of the active chain-end ("living" character). ethz.chrsc.org This "loss of end-group fidelity" compromises the ability to synthesize complex polymer architectures, such as high-purity multiblock copolymers, where maintaining the active chain end for subsequent monomer addition is critical. rsc.org

Strategies for Achieving Controlled Polymerization using Peresters (e.g., Acid-Triggered RAFT)

To overcome the limitations imposed by thermal initiators in RAFT, innovative strategies have been developed to minimize termination events and enhance control. One of the most promising is acid-triggered (or acid-enhanced) RAFT polymerization. ethz.chrsc.org This approach significantly reduces the reliance on conventional radical initiators. rsc.org

Research has demonstrated that the addition of a small quantity of acid can have a dual role: it can both initiate and accelerate the polymerization process. ethz.chrsc.org This allows for a dramatic reduction—by as much as four-fold—in the required concentration of the radical initiator. rsc.org By minimizing the initiator concentration, the frequency of termination events is substantially suppressed. rsc.org

The benefits of this strategy are numerous:

Enhanced End-Group Fidelity: With fewer termination side reactions, a much higher percentage of polymer chains retain their active RAFT end-group, which is essential for creating well-defined block copolymers and other advanced structures. ethz.chrsc.org

Improved Control: The process yields polymers with very low dispersity (Đ values often between 1.1 and 1.2), indicating a uniform population of polymer chains with similar lengths. rsc.org

Versatility: The acid-triggered method has been successfully applied to a wide range of monomers, including methacrylates, acrylates, and acrylamides, in both organic and aqueous media. researchgate.netrsc.org

This strategy represents a significant advancement, enabling the synthesis of well-defined multiblock copolymers with near-quantitative monomer conversion at each step, a feat that is challenging with conventional RAFT approaches due to the cumulative loss of chain-end fidelity. rsc.org

The following table compares the conventional use of perester initiators in RAFT with the advanced acid-triggered strategy.

| Feature | Conventional RAFT with Perester Initiator | Acid-Triggered RAFT |

| Initiation Source | Primarily thermal decomposition of the peroxide initiator. ethz.ch | Primarily acid-driven, with a significantly reduced amount of thermal initiator. ethz.chrsc.org |

| Initiator Concentration | Standard concentration required, leading to unavoidable termination. rsc.org | Up to a 4-fold decrease in required initiator concentration. rsc.org |

| End-Group Fidelity | Compromised due to initiator-derived termination and side reactions. rsc.org | High end-group fidelity due to suppressed termination events. ethz.chrsc.org |

| Control Over Polymer | Good, but "tailing" to low molecular weights can occur. rsc.org | Excellent, with narrow and symmetric molar mass distributions (Đ ≈ 1.1–1.2). rsc.org |

| Suitability for Multiblocks | Challenging due to cumulative loss of active chain ends. rsc.org | Highly effective for synthesizing well-defined multiblock copolymers. rsc.org |

Emerging Applications in Composite Materials and Advanced Polymer Synthesis

The utility of butyl ethaneperoxoate and related peresters continues to expand into cutting-edge applications, particularly in the fields of high-performance composite materials and the synthesis of novel polymer architectures.

Composite Materials: Peresters play a vital role as curing agents for the thermoset resin matrices used in fiber-reinforced composites. made-in-china.com These materials are essential in the aerospace, automotive, and construction industries for producing components that are both strong and lightweight. giiresearch.com In the manufacturing of materials like fiberglass composites, a perester initiator is used to cure the unsaturated polyester (B1180765) resin, cross-linking the polymer chains to form a rigid, durable matrix that encapsulates the reinforcing fibers. made-in-china.com The increasing demand for advanced, lightweight materials is driving further innovation in this area. giiresearch.com

Advanced Polymer Synthesis: A significant emerging application involves using modified peresters to directly create complex polymer structures. One innovative approach is the design of a "peroxide monomer" such as tert-butyl peroxyacetate methacrylate (BPAMA) . rsc.org This molecule uniquely combines a polymerizable methacrylate group with a peroxide group. When used in a radical polymerization reaction with other monomers (like styrene or vinyl acetate), BPAMA acts as both an initiator (upon thermal decomposition of the peroxide) and a branching agent (via polymerization of its methacrylate group). This elegant strategy allows for the creation of branched vinyl polymers in a simple, one-step process, offering a facile route to materials with unique physical and rheological properties. rsc.org

The table below highlights these emerging applications.

| Application Area | Specific Use of Perester | Scientific Finding / Benefit |

| Composite Materials | Curing agent for unsaturated polyester and other thermoset resins in fiber-reinforced composites. made-in-china.com | Enables the production of strong, rigid, and lightweight materials essential for the automotive and aerospace industries. giiresearch.com |

| Advanced Polymer Synthesis | Use of a specially synthesized peroxide monomer (BPAMA) in radical polymerization. rsc.org | Functions as both an initiator and a branching agent, providing a direct and facile method to synthesize branched polymers with high molecular weights. rsc.org |

Advanced Analytical and Spectroscopic Characterization in Chemical Research

Spectroscopic Techniques for Mechanistic Elucidation and Product Identification

Spectroscopic methods provide invaluable insights into the molecular transformations that occur during the decomposition of butyl ethaneperoxoate. By probing the structural and electronic properties of the molecules involved, these techniques allow for a detailed characterization of the reaction pathways.

While direct in-situ NMR studies monitoring the rapid decomposition of this compound at elevated temperatures are challenging, ¹H NMR spectroscopy serves as a powerful tool for the quantitative analysis of peroxide decomposition. This technique can be employed to track the disappearance of the parent peroxide and the appearance of stable decomposition products over time in controlled experiments. For instance, the characteristic signals of the tert-butyl and acetyl groups of this compound can be monitored to determine the rate of decomposition. Although transient radical intermediates are generally not directly observable by conventional NMR, the analysis of the final product distribution provides critical information for inferring the preceding mechanistic steps.

The thermolysis of related peroxides has been studied using advanced NMR techniques like Chemically Induced Dynamic Nuclear Polarization (CIDNP). CIDNP can detect the formation of radical pairs in solution, which are key intermediates in the decomposition of peroxyesters. The observation of polarized NMR signals for reaction products can confirm a radical-based decomposition mechanism for this compound.

The decomposition of this compound proceeds via the formation of highly reactive free radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy is the most direct and definitive method for detecting and identifying these paramagnetic species. The initial step in the thermolysis of this compound is the homolytic cleavage of the weak oxygen-oxygen bond, which generates a tert-butoxyl radical and an acetyloxyl radical. The acetyloxyl radical is unstable and rapidly decarboxylates to form a methyl radical and carbon dioxide.

Due to the short lifetimes of these primary radicals, the technique of spin trapping is often employed. In this method, a "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to the reaction mixture. The spin trap reacts with the transient radicals to form more stable nitroxide radical adducts, which can be readily detected and characterized by EPR. The hyperfine coupling constants of the resulting EPR spectrum provide a unique fingerprint for the trapped radical, allowing for its unambiguous identification. Through spin trapping experiments, the presence of both tert-butoxyl and methyl radicals during the decomposition of this compound can be confirmed, providing direct evidence for the proposed radical mechanism.

Table 1: Expected Radical Intermediates in this compound Decomposition and their Detection by EPR

| Radical Intermediate | Chemical Formula | Method of Detection |

| tert-Butoxyl Radical | (CH₃)₃CO• | EPR with Spin Trapping (e.g., DMPO) |

| Methyl Radical | CH₃• | EPR with Spin Trapping (e.g., DMPO) |

This table is interactive. Click on the headers to sort.

Fourier Transform Infrared (FTIR) spectroscopy is a versatile technique for identifying the functional groups present in the decomposition products of this compound. By analyzing the infrared absorption spectrum of the product mixture, both in the gas and condensed phases, the primary decomposition products can be identified.

The major decomposition products of this compound include acetone (B3395972), tert-butanol, methane (B114726), and carbon dioxide. Each of these molecules exhibits characteristic infrared absorption bands. For example, the strong absorption band around 1715 cm⁻¹ is indicative of the carbonyl group (C=O) in acetone. The broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group (O-H) in tert-butanol. The presence of methane can be confirmed by its characteristic C-H stretching and bending vibrations, and carbon dioxide is readily identified by its strong absorption band around 2349 cm⁻¹. By coupling FTIR with thermogravimetric analysis (TG-FTIR), the evolution of these gaseous products as a function of temperature can be monitored, providing further insight into the decomposition kinetics.

Table 2: Key Decomposition Products of this compound and their Characteristic FTIR Absorption Bands

| Decomposition Product | Chemical Formula | Key FTIR Absorption Band(s) (cm⁻¹) | Functional Group |

| Acetone | (CH₃)₂CO | ~1715 | Carbonyl (C=O) |

| tert-Butanol | (CH₃)₃COH | ~3200-3600 (broad) | Hydroxyl (O-H) |

| Methane | CH₄ | ~3016, ~1306 | C-H Stretch and Bend |

| Carbon Dioxide | CO₂ | ~2349 | C=O Stretch |

This table is interactive. Click on the headers to sort.

Calorimetric Methods for Thermal Hazard Assessment and Energetic Profiling

Calorimetric techniques are indispensable for evaluating the thermal hazards associated with the storage, handling, and use of this compound. These methods measure the heat flow associated with the decomposition process, providing critical data for safety assessments.

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to determine the exothermic decomposition characteristics of this compound. In a typical DSC experiment, a small sample of the peroxide is heated at a constant rate, and the heat flow to the sample is measured relative to an inert reference. The resulting DSC curve provides key parameters for thermal hazard assessment.

The onset temperature (Tₒ) is the temperature at which the exothermic decomposition begins to be detectable. For tert-butyl peroxyacetate, the onset temperature is typically in the range of 80-100°C, depending on the heating rate and sample purity. The peak exothermic temperature (Tₚ) represents the temperature at which the rate of heat release is at its maximum. The heat of decomposition (ΔHₔ) is determined by integrating the area under the exothermic peak and is a direct measure of the total energy released during decomposition. This value is critical for assessing the potential severity of a thermal runaway. By performing DSC experiments at multiple heating rates, kinetic parameters such as the activation energy (Eₐ) and the pre-exponential factor (A) for the decomposition reaction can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

Table 3: Typical Thermal Decomposition Data for tert-Butyl Peroxyacetate from DSC Analysis

| Parameter | Typical Value Range | Description |

| Onset Temperature (Tₒ) | 80 - 100 °C | Temperature at which decomposition begins. |

| Peak Exothermic Temperature (Tₚ) | 120 - 140 °C | Temperature of maximum heat release rate. |

| Heat of Decomposition (ΔHₔ) | 1000 - 1500 J/g | Total energy released during decomposition. |

This table is interactive. Click on the headers to sort.

Accelerated Rate Calorimetry (ARC) is a technique that simulates a worst-case thermal runaway scenario by providing a near-adiabatic environment. In an ARC experiment, a larger sample is heated in a well-insulated container. Once an exothermic reaction is detected, the instrument heaters match the sample temperature, preventing heat loss to the surroundings. This allows for the direct measurement of the temperature and pressure profiles of the self-accelerating decomposition.

ARC data provides crucial information for process safety, including the temperature at which the rate of self-heating becomes significant (the onset of thermal runaway). The time to maximum rate (TMR) can be determined from the ARC data, which is a critical parameter for assessing the time available for corrective action in the event of a cooling failure. The final temperature and pressure reached during the adiabatic decomposition are also measured, which are essential for the design of emergency relief systems. The data from ARC experiments on this compound and its solutions are vital for establishing safe operating and storage conditions and for preventing catastrophic thermal incidents.

Chromatographic Techniques for Reaction Monitoring and Quantitative Analysis

Chromatographic methods are indispensable tools in chemical research for separating, identifying, and quantifying compounds in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly vital for monitoring the progress of reactions that produce or utilize this compound and for analyzing the resultant product mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Conversion Studies

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound and for monitoring the conversion of reactants during its synthesis. Its ability to separate non-volatile and thermally sensitive compounds makes it ideal for analyzing organic peroxides, which can be prone to decomposition at elevated temperatures.

In a typical application, a reversed-phase (RP) HPLC method is employed to separate the peroxy ester from starting materials, intermediates, and byproducts. The purity of the final product can be accurately quantified by measuring the peak area of this compound relative to the total area of all peaks in the chromatogram. Similarly, by analyzing aliquots of the reaction mixture at various time intervals, the consumption of reactants and the formation of the product can be tracked to determine reaction kinetics and endpoint.

For instance, the analysis of the analogous compound, tert-Butyl peroxyacetate, can be achieved using a reverse-phase HPLC method with straightforward conditions. sielc.comsielc.com A scalable liquid chromatography method can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.comsielc.com

Table 1: Illustrative HPLC Conditions for Peroxy Ester Analysis (based on tert-Butyl peroxyacetate)

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.comsielc.com |

| Detector | UV Absorbance (e.g., 222 nm) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Notes | For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. | sielc.comsielc.com |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the method of choice for analyzing volatile products, particularly those arising from the thermal decomposition of this compound. The technique separates compounds based on their boiling points and interaction with the stationary phase of the GC column.

The thermal decomposition of peroxy esters can generate a variety of volatile products through complex radical mechanisms. researchgate.net Identifying these products is critical for understanding the decomposition pathways and the stability of the compound under various conditions. Headspace GC is a particularly useful method for analyzing volatiles in matrices that cannot be directly injected into the instrument. conicet.gov.ar Studies on the decomposition of similar peroxides, such as di-tert-butyl peroxide, have identified products like acetone and ethane (B1197151). conicet.gov.arnih.gov For the partial oxidation of isobutane, a process involving peroxide intermediates, GC-MS has been used to identify main products like t-butyl hydroperoxide (TBHP), di-t-butyl peroxide (DTBP), t-butanol (TBA), and propanone, along with other minor by-products. hzdr.deresearchgate.netmdpi.com

Table 2: Representative GC/MS Conditions and Potential Volatile Products from Peroxy Ester Decomposition

| Parameter/Product | Details/Conditions | Reference |

|---|---|---|

| GC Column | Rxi-5ms or similar non-polar capillary column | hzdr.deresearchgate.net |

| Injector | PTV (Programmed Temperature Vaporization) or Split/Splitless | hzdr.deresearchgate.net |

| Carrier Gas | Helium | nih.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | hzdr.deresearchgate.net |

| Potential Volatile Products | Acetone | conicet.gov.arnih.gov |

| tert-Butanol | hzdr.deresearchgate.net | |

| Methane | researchgate.net | |

| Carbon Dioxide | researchgate.net |

Auxiliary Analytical Methods in Catalyst Characterization

The synthesis of this compound, often through transesterification or other catalytic routes, relies heavily on the efficiency and properties of the catalyst. nih.gov A suite of auxiliary analytical methods is employed to characterize these catalysts, ensuring their activity, stability, and selectivity.

X-ray Diffraction (XRD): This technique is fundamental for analyzing the structural properties of solid catalysts. malvernpanalytical.comresearchgate.net XRD provides information on the crystalline phase, crystallite size, and lattice parameters of the catalyst material. researchgate.net For instance, in the synthesis of a heterogeneous catalyst, XRD can confirm the formation of the desired metal oxide phase and determine the average size of the crystallites, which can influence the number of active sites available for the reaction. malvernpanalytical.comresearchgate.net

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): ICP-AES, also known as ICP-OES, is a powerful technique for highly accurate elemental analysis. researchgate.netazom.com In catalyst characterization, it is used to quantify the precise amount of active metal loaded onto a support material. azom.com Furthermore, ICP-AES can be used to analyze the reaction mixture after catalysis to detect any leaching of the metal from the solid support, which is crucial for assessing catalyst stability and ensuring product purity. acs.orgacs.org

BET Surface Area Analysis: Named after its inventors Brunauer, Emmett, and Teller, this technique measures the specific surface area of a material. c2cat.eu In heterogeneous catalysis, the reaction occurs at the surface of the catalyst, making the surface area a critical parameter. c2cat.eu A higher BET surface area generally provides more active sites for the reactants to adsorb and react, leading to higher catalytic activity. c2cat.eu The analysis involves the physisorption of a gas, typically nitrogen, onto the surface of the solid catalyst at cryogenic temperatures. researchgate.netresearchgate.net

Table 3: Summary of Auxiliary Analytical Methods in Catalyst Characterization

| Technique | Purpose in Catalyst Characterization | Typical Findings |

|---|---|---|

| X-ray Diffraction (XRD) | Determine crystalline structure, phase composition, and average crystallite size of the catalyst. | Confirmation of desired catalyst phase (e.g., specific metal oxide); estimation of particle size which affects active surface. researchgate.net |

| Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) | Quantify the elemental composition, particularly the active metal content on the catalyst support, and measure metal leaching. | Verification of metal loading percentage; detection of trace metal contamination in the product, indicating catalyst instability. researchgate.netacs.org |

| BET Surface Area Analysis | Measure the total surface area of the solid catalyst, which correlates with the number of available active sites. | High surface area values are often desirable for high catalytic activity; changes in surface area can indicate catalyst sintering or deactivation. c2cat.euresearchgate.net |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Peroxide Bond Dissociation Energies

The critical first step in the action of butyl ethaneperoxoate as a radical initiator is the homolytic cleavage of the weak oxygen-oxygen (O-O) bond. The energy required for this process is known as the Bond Dissociation Energy (BDE). Quantum chemical calculations are instrumental in determining the BDE of the peroxide bond, providing a quantitative measure of the initiator's thermal lability.

High-level ab initio calculations have been employed to determine peroxide BDEs with high accuracy. Methods such as the G2 level of theory and Complete Basis Set (CBS) methods, like CBS-APNO, provide reliable O-O bond dissociation energies. nih.govwayne.edu For instance, calculations at the G2 level of theory for peroxyacetic acid (CH3C(O)OOH), an analogue of this compound, yield a bond dissociation enthalpy of 48 kcal/mol. wayne.edu More recent studies using the more accurate CBS-APNO level of theory have calculated the O-O BDE for a range of peroxides, showing values that are sensitive to the molecular structure. wayne.edu For example, the BDE for di-tert-butyl peroxide is calculated to be 42.35 kcal/mol. wayne.edu

Density Functional Theory (DFT) offers a computationally less expensive alternative for calculating BDEs. Various functionals have been benchmarked against high-level calculations and experimental data, with findings indicating that specific functionals, such as M06-2X, can produce O-O bond energies that compare favorably with more rigorous methods like G4 and CBS-APNO. wayne.edu These calculations confirm that the peroxide O-O bond is relatively weak, typically in the range of 30-50 kcal/mol, which is less than half the strength of C-C or C-H bonds. researchgate.net This inherent weakness is the key to its function as a radical initiator upon thermal or photochemical activation.

| Peroxide Compound | Computational Method | Calculated O-O BDE (kcal/mol) |

|---|---|---|

| Hydrogen Peroxide (HOOH) | G2 | 50 |

| Methyl Hydroperoxide (CH3OOH) | G2 | 45 |

| Peroxyacetic Acid (CH3C(O)OOH) | G2 | 48 |

| Di-tert-butyl Peroxide | CBS-APNO | 42.35 |

| Diacetyl Peroxide | G2(MP2) | 38 |

Computational Modeling of Radical Reaction Pathways and Transition States

Beyond calculating the initial bond cleavage energy, computational chemistry is used to map out the entire reaction landscape following the formation of the initial radicals. For this compound, this involves modeling the fate of the resulting tert-butoxyl and acetyloxyl radicals.

The primary decomposition step is the scission of the O-O bond to yield a tert-butoxyl radical and an acetyloxyl radical. The acetyloxyl radical is highly unstable and rapidly undergoes decarboxylation to form a methyl radical and carbon dioxide. The tert-butoxyl radical can undergo several subsequent reactions, including hydrogen abstraction from a solvent or monomer molecule, or a β-scission reaction. DFT calculations have been extensively used to investigate these competing pathways and to locate the transition state structures connecting reactants, intermediates, and products. researchgate.net

Studies on analogous tert-butyl peroxides, such as tert-butyl peroxy benzoate (B1203000) (TBPB) and tert-butyl peroxy-2-ethylhexanoate (TBPEH), have elucidated these pathways. researchgate.netresearchgate.net Computational models show that a key subsequent reaction is the β-scission of the tert-butoxyl radical, which cleaves a C-C bond to produce a molecule of acetone (B3395972) and a methyl radical. researchgate.net By calculating the energy barriers (activation energies) for these different steps, researchers can determine the most likely decomposition mechanism under specific conditions. For example, comparing the energy barrier for hydrogen abstraction versus β-scission helps predict the dominant radical species that will be available to initiate polymerization.

These computational models provide a detailed, step-by-step picture of the radical generation process, offering insights into how the structure of the peroxide influences the type and distribution of the resulting radical species.

Molecular Dynamics Simulations of this compound in Reaction Environments

While quantum chemical calculations are excellent for studying the energetics of individual molecules and reaction steps, Molecular Dynamics (MD) simulations provide a way to understand the behavior of molecules in a condensed phase, such as in a solvent or a polymerizing mixture. MD simulations model the motion of atoms and molecules over time, governed by a force field that describes the inter- and intramolecular interactions.

For this compound, MD simulations can be used to study its diffusion, orientation, and interactions with surrounding solvent or monomer molecules prior to decomposition. This is crucial because the "cage effect" can play a significant role in the efficiency of radical initiation. After the initial O-O bond scission, the newly formed radicals are momentarily trapped in a "cage" of surrounding solvent molecules. They can either escape this cage to initiate polymerization or recombine within it, which reduces the initiator efficiency.

Reactive force fields, such as ReaxFF, have been developed to allow for the simulation of chemical reactions within the MD framework. ReaxFF MD simulations have been successfully applied to study the pyrolysis of related peroxides, like di-tert-butyl peroxide, in both gas and liquid phases. scilit.com These simulations can track the formation of various decomposition products over time and provide insights into how the reaction environment influences the decomposition pathways. For instance, they can model how interactions with the solvent affect the stability of the peroxide and the lifetime of the intermediate radicals, providing a dynamic picture of the initiation process in a realistic reaction environment.

Predictive Algorithms for Reactivity and Selectivity in Peroxide-Initiated Reactions

Developing new peroxide initiators for specific applications can be a time-consuming and resource-intensive process. Predictive algorithms, often based on Quantitative Structure-Activity Relationship (QSAR) models, offer a computational shortcut to screen potential candidates and predict their performance.

QSAR models establish a mathematical relationship between the chemical structure of a molecule and its activity, in this case, the efficiency or reactivity as a polymerization initiator. researchgate.net These models are built by calculating a set of numerical descriptors for a series of known peroxide initiators and then using statistical methods, like multiple linear regression (MLR), to correlate these descriptors with their experimentally measured performance. researchgate.net

The descriptors used in these models can range from simple constitutional indices (e.g., molecular weight) to more complex topological indices (e.g., Randic index, Wiener index) and quantum chemical parameters (e.g., electronegativity, HOMO/LUMO energies). researchgate.net Once a statistically significant model is developed and validated, it can be used to predict the initiation efficiency of new, untested peroxide structures, including derivatives of this compound.

These predictive algorithms are valuable tools for the rational design of initiators. By identifying the key structural features that govern reactivity and selectivity, they guide chemists in synthesizing molecules with tailored properties for specific polymerization processes, accelerating the development of new materials. nih.gov

Future Research Directions and Interdisciplinary Prospects

Development of Novel Perester Structures with Tunable Reactivity

A significant avenue for future research lies in the design and synthesis of novel perester structures with precisely controlled, or "tunable," reactivity. This involves modifying the molecular architecture of compounds like Butyl ethaneperoxoate to fine-tune their decomposition rates and the reactivity of the resulting radicals. By strategically incorporating different functional groups into the perester backbone, researchers can influence the stability of the peroxide bond and the subsequent reaction pathways.

One promising approach is the synthesis of cyclic monomers containing perester functionalities. These monomers could be used in radical ring-opening polymerizations to create polymers with degradable linkages in their backbones. This strategy allows for the creation of materials with programmed degradation profiles, where the cleavage of the perester bond can be triggered by specific stimuli. nih.gov Such "smart" polymers have potential applications in biomedical fields for drug delivery and in the development of environmentally benign plastics.

Future research in this area will likely focus on:

Synthesis of Multifunctional Peresters: Creating peresters with additional reactive sites to enable post-polymerization modifications and the development of advanced polymer architectures.

Stimuli-Responsive Peresters: Designing peresters that decompose in response to specific triggers such as light, pH changes, or specific enzymes, allowing for greater control over reaction initiation.

Computational Design: Utilizing computational chemistry to predict the properties and reactivity of new perester structures before their synthesis, accelerating the discovery of molecules with desired characteristics.

The development of these novel peresters will not only expand the toolbox for polymer chemists but also open up new possibilities in materials science and nanotechnology.

Exploration of this compound in Sustainable Chemical Transformations

The principles of "green chemistry" are increasingly guiding the development of new chemical processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comresearchgate.net this compound and related peresters are being explored for their potential role in more sustainable chemical transformations. Their ability to generate radicals under relatively mild conditions makes them attractive alternatives to more hazardous or energy-intensive reagents.

Key research directions in this domain include:

Flow Chemistry Applications: Integrating this compound-mediated reactions into continuous flow microreactor systems can enhance safety, improve reaction control, and facilitate scalability, contributing to more sustainable manufacturing processes. rsc.org

Biocatalytic Systems: Exploring the use of enzymes, such as laccases and lipases, to catalyze reactions involving peresters could lead to highly selective and environmentally friendly synthetic methods. nih.gov

Solvent Replacement: Investigating the use of bio-based and less toxic solvents in reactions involving this compound to further reduce the environmental footprint of chemical syntheses. nih.gov

By focusing on these areas, researchers can harness the reactivity of this compound to develop cleaner and more efficient chemical processes, aligning with the global push for sustainability.

Integration of this compound Chemistry with Advanced Materials Science

The utility of this compound as a radical initiator is well-established in conventional polymer synthesis. However, future research is set to integrate its chemistry more deeply with the field of advanced materials science, leading to the creation of materials with novel properties and functionalities. dokumen.pubresearchgate.netmtu.edumdpi.compowells.com

The synthesis of advanced functional polymers is a key area of this integration. By employing controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, this compound can be used to initiate the synthesis of well-defined polymers with controlled molecular weights, architectures, and functionalities. nih.gov These polymers can be designed for a wide range of applications, from drug delivery systems and tissue engineering scaffolds to advanced coatings and electronic materials. researchgate.netmtu.edu

Future interdisciplinary prospects in this area include:

Polymer Nanocomposites: Using this compound to initiate the polymerization of monomers in the presence of nanoparticles (e.g., carbon nanotubes, graphene, metal oxides) to create polymer nanocomposites with enhanced mechanical, thermal, and electrical properties.

Self-Healing Materials: Developing polymers that incorporate perester linkages which can be selectively cleaved and reformed, enabling the material to repair itself after damage.

Stimuli-Responsive Gels: Creating hydrogels and organogels where the crosslinking density is controlled by the decomposition of this compound, leading to materials that can change their properties in response to external stimuli.

The synergy between perester chemistry and materials science will be crucial for developing the next generation of high-performance materials tailored for specific and demanding applications.

Refinement of Theoretical Models for Enhanced Predictive Capabilities

As the applications of this compound become more sophisticated, the need for accurate theoretical models to predict its behavior becomes increasingly important. Computational chemistry and kinetic modeling offer powerful tools to understand the complex reaction mechanisms involved in perester decomposition and subsequent radical reactions.

Recent studies on the thermal decomposition of related peroxides, such as di-tert-butyl peroxide, have utilized computational methods like Density Functional Theory (DFT) and ab initio calculations to elucidate reaction pathways and determine kinetic parameters. semanticscholar.org These studies provide a framework for developing similar models for this compound. A comprehensive kinetic model for the adiabatic decomposition of di-tert-butyl peroxide has been developed, which can serve as a template for modeling this compound's decomposition under various conditions. researchgate.net

Future research in this area should focus on:

Developing Detailed Kinetic Models: Creating comprehensive models that account for all significant elementary reactions, including initiation, propagation, termination, and side reactions, under a range of temperatures, pressures, and solvent conditions.

Predicting Product Distributions: Using theoretical models to accurately predict the distribution of products formed during polymerization and other radical reactions initiated by this compound.

In Silico Design of Experiments: Employing computational simulations to guide experimental work, optimizing reaction conditions and identifying promising new applications for this compound.

The refinement of these theoretical models will not only provide a deeper fundamental understanding of this compound chemistry but also accelerate the development of new technologies by reducing the need for extensive trial-and-error experimentation.

Unexplored Catalytic Systems for Perester-Mediated Reactions

The activation of peresters is traditionally achieved through thermal or photochemical methods. However, the development of novel catalytic systems that can mediate perester decomposition under milder conditions and with greater control is a significant area for future research.

Transition metal catalysts have shown promise in activating related peroxides for various organic transformations. For example, copper-catalyzed reactions have been utilized for radical functionalization using alkyl tert-butyl peroxides. orgsyn.org Similarly, rhodium and copper complexes have been shown to be effective catalysts for allylic oxidations using TBHP. orgsyn.org The exploration of similar catalytic systems for this compound could lead to new and efficient synthetic methodologies.

Future research into catalytic systems for this compound should explore:

Photoredox Catalysis: Utilizing visible-light photoredox catalysts to initiate the decomposition of this compound at room temperature, offering a green and highly controllable method for radical generation.

Enzymatic Catalysis: Investigating the potential of enzymes to catalyze the decomposition of this compound with high specificity and enantioselectivity.

Metal-Free Catalysis: Developing organocatalytic systems that can promote the decomposition of this compound, avoiding the potential for metal contamination in the final products.